Formic acid;nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

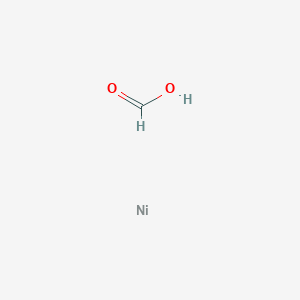

Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, pungent liquid that is completely miscible with water and many polar solvents. Nickel, a transition metal with the symbol Ni, is known for its catalytic properties and is often used in combination with formic acid in various chemical reactions. The combination of formic acid and nickel has significant applications in catalysis, hydrogen production, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the reaction of carbon monoxide with sodium hydroxide. Nickel catalysts can be prepared using various one-pot synthesis routes, such as the decomposition of formic acid over nickel-containing silica catalysts .

Industrial Production Methods

Industrially, formic acid is produced by the action of sulfuric acid on sodium formate, which is derived from carbon monoxide and sodium hydroxide . Nickel catalysts are often prepared by reacting nickel salts with ligands such as phosphines to form complexes like Ni(PMe3)4 .

Chemical Reactions Analysis

Types of Reactions

Formic acid and nickel undergo various chemical reactions, including:

Oxidation: Formic acid can be oxidized to carbon dioxide and water.

Reduction: Nickel catalysts can facilitate the reduction of nitriles to aldehydes.

Substitution: Nickel-catalyzed hydrocarboxylation of alkynes with formic acid produces α, β-unsaturated carboxylic acids.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate.

Reduction: Raney nickel can be used in the presence of formic acid or hydrogen.

Substitution: Nickel(II) salts, bisphosphine ligands, and catalytic amounts of acid anhydride are used.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Aldehydes.

Substitution: α, β-unsaturated carboxylic acids.

Scientific Research Applications

Formic acid and nickel have diverse applications in scientific research:

Chemistry: Used in the synthesis of various organic compounds, including carboxylic acids and aldehydes.

Biology: Formic acid is used as a preservative and antibacterial agent.

Medicine: Nickel catalysts are used in the hydrogenation of pharmaceutical intermediates.

Industry: Formic acid is used in leather processing, textile dyeing, and as a feed additive.

Mechanism of Action

The mechanism by which formic acid and nickel exert their effects involves catalytic processes. For example, Ni(PMe3)4 catalyzes the release of hydrogen and carbon dioxide from formic acid through decarboxylation . The catalytic activity is influenced by the ligand environment around the nickel center, which facilitates the activation of formic acid molecules.

Comparison with Similar Compounds

Similar Compounds

Acetic Acid: Another carboxylic acid with similar properties but less corrosive than formic acid.

Acrylic Acid: Contains a double bond, making it more reactive in polymerization reactions.

Propionic Acid: Slightly larger carboxylic acid with similar uses in preservatives and feed additives.

Uniqueness

Formic acid is unique due to its high reactivity and strong reducing properties. Nickel, when combined with formic acid, enhances catalytic efficiency and selectivity in various organic transformations, making it a valuable combination in both research and industrial applications.

Properties

Molecular Formula |

CH2NiO2 |

|---|---|

Molecular Weight |

104.719 g/mol |

IUPAC Name |

formic acid;nickel |

InChI |

InChI=1S/CH2O2.Ni/c2-1-3;/h1H,(H,2,3); |

InChI Key |

RILTWTZTURZUEO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.[Ni] |

physical_description |

Odorless green solid; [CAMEO] |

Related CAS |

3349-06-2 15843-02-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)

![beta-D-Glucopyranuronic acid, 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate]](/img/structure/B12334860.png)

![ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B12334869.png)

![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12334883.png)